Silodosin-d6

Description

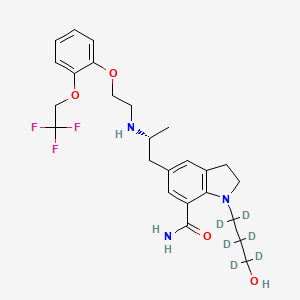

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i4D2,9D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCPYILNMDWPEY-JBAXCKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCC2=C1C(=CC(=C2)C[C@@H](C)NCCOC3=CC=CC=C3OCC(F)(F)F)C(=O)N)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678731 | |

| Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051374-52-7 | |

| Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Labeling of Silodosin D6

Strategies for Deuterium (B1214612) Incorporation

The primary strategy for synthesizing Silodosin-d6 involves the use of deuterated starting materials. This "bottom-up" approach ensures precise and site-specific incorporation of deuterium. nih.gov

A common method for introducing deuterium is through the use of deuterated precursors. For instance, the synthesis can employ 1-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide. lgcstandards.com Another approach involves the alkylation of 2-O-(2,2,2-trifluoroethyl)catechol with a deuterium-labeled 1,2-dibromoethane (B42909) (Br-CD2-CD2-Br). vulcanchem.com This technique specifically positions the deuterium atoms, creating the necessary isotopic label for mass spectrometric analysis while maintaining chemical properties similar to the non-deuterated parent compound. vulcanchem.com

The synthesis of a deuterated silodosin (B1681671) glucuronide metabolite has also been reported, which involves the use of a deuterated counterpart of the silodosin moiety. researchgate.net

The synthesis of Silodosin and its deuterated analogs involves a chiral center, making stereochemistry a critical aspect. The desired (R)-enantiomer is crucial for its pharmacological activity. google.com Synthetic routes often employ chiral intermediates or resolution techniques to achieve the correct stereochemistry. For example, one method involves the chiral synthesis of a key intermediate, 5-[(2R)-2-(benzylamino)-1-acetone]-1-{3-(benzoyloxy)propyl]-7-cyanoindoline, to control the optical purity and avoid resolution steps. google.com Asymmetric synthesis using chiral catalysts, such as Ir-SIPHOX, has also been employed to produce the enantiopure compound. researchgate.net Maintaining the stereochemical integrity throughout the multi-step synthesis is paramount to the final product's efficacy and is a significant challenge. newdrugapprovals.orgunibe.ch

Precursor Synthesis and Deuteration Techniques

Chemical Reaction Pathways and Intermediate Compound Derivatization

The synthesis of this compound follows a multi-step pathway similar to that of unlabeled Silodosin, with the key difference being the use of deuterated reagents. A general synthetic scheme involves the condensation of a deuterated indoline (B122111) derivative with a phenoxyethylamine side chain. newdrugapprovals.orgnewdrugapprovals.org

One documented pathway involves the reaction of 3-[5-((2R)-2-aminopropyl)-7-cyano-2,3-dihydro-1H-indol-1-yl]propyl benzoate (B1203000) with 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate. newdrugapprovals.org To produce this compound, a deuterated version of the propyl benzoate intermediate would be utilized. The resulting cyano intermediate is then hydrolyzed to form the final carboxamide. newdrugapprovals.org

The presence of multiple basic nitrogen groups in the Silodosin molecule can complicate synthetic steps, potentially neutralizing acidic activators or causing side reactions. researchgate.net This necessitates careful selection of protecting groups and reaction conditions. For instance, the secondary amine may be protected with a group like N-benzyloxycarbamate (Cbz) during certain reaction steps. researchgate.net

Interactive Table 1: Key Intermediates in this compound Synthesis

| Intermediate Compound | Role in Synthesis |

| Deuterated 1,2-dibromoethane | Source of deuterium for the ethyl side chain. vulcanchem.com |

| 1-(Deuterated-3-hydroxypropyl)-5-[(2R)-2-aminopropyl]-7-cyanoindoline | Key deuterated precursor containing the indoline core. |

| 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate | Provides the phenoxyethylamino side chain. newdrugapprovals.org |

| N-benzyloxycarbamate (Cbz) protected silodosin | Protects the secondary amine to prevent side reactions. researchgate.net |

Optimization of Synthetic Yields and Isotopic Purity

Optimizing the synthesis of this compound focuses on maximizing the chemical yield and ensuring high isotopic purity. The challenges in the synthesis, such as the potential for side reactions due to the molecule's basic nitrogen groups, require careful tuning of reaction conditions. researchgate.net The use of phase transfer catalysts and specific bases can be employed to improve yields in condensation reactions. newdrugapprovals.org

Purification of the final product is crucial. While column chromatography is often used in laboratory-scale synthesis, it may not be ideal for larger-scale production. newdrugapprovals.orgnewdrugapprovals.org Crystallization techniques are often employed to purify the final product and key intermediates, which can also help in resolving enantiomers. google.com

The isotopic purity of the final this compound is highly dependent on the isotopic enrichment of the deuterated starting materials. It is essential to use precursors with the highest possible deuterium content to achieve the desired level of isotopic enrichment in the final product.

Isotopic Enrichment Verification Methodologies

Verifying the isotopic enrichment and purity of this compound is a critical final step. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the degree of deuterium incorporation. pharmaffiliates.com By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its non-deuterated counterpart, the number of deuterium atoms can be confirmed. vulcanchem.com High-resolution mass spectrometry (HRMS) can provide precise mass measurements to further confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, is invaluable for determining the specific sites of deuteration within the molecule. pharmaffiliates.com The absence of signals in the ¹H NMR spectrum at the expected positions of deuteration, coupled with the presence of corresponding signals in the ²H NMR spectrum, provides definitive evidence of site-specific labeling. However, NMR can require larger sample quantities and complex data analysis. brightspec.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely used for the quantitative analysis of deuterated compounds in biological matrices. pharmaffiliates.comresearchgate.net It confirms that the deuterated standard co-elutes with the analyte and is clearly distinguishable based on its mass, which is fundamental to its use as an internal standard. vulcanchem.com

The natural abundance of deuterium is approximately 0.015%. google.com For a compound to be considered effectively deuterated for use as an internal standard, its isotopic enrichment factor must be significantly higher. A minimum isotopic enrichment factor of 500 (7.5% deuterium incorporation) for each designated deuterium atom is often required. google.com

Spectroscopic and Chromatographic Characterization Methodologies for Silodosin D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Confirmation

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For isotopically labeled compounds like Silodosin-d6, it is indispensable for verifying the exact location of the deuterium atoms.

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) provide detailed information about the hydrogen and carbon skeletons of a molecule, respectively.

In the ¹H NMR spectrum of this compound, the most significant difference compared to non-deuterated Silodosin (B1681671) would be the absence of signals corresponding to the protons on the 1,1,2,2,3,3-positions of the hydroxypropyl group. lgcstandards.comalentris.org The signals for these six protons would be absent, which provides direct evidence of successful deuteration at these specific sites. The remaining proton signals of the molecule, such as those on the indoline (B122111) ring, the aromatic rings, and the propylamino group, should remain consistent with the spectrum of unlabeled Silodosin, although minor shifts in adjacent protons might be observed. blogspot.com

In the ¹³C NMR spectrum, the carbons attached to deuterium atoms (C-D) exhibit characteristic changes. The signals for the deuterated carbons will show a triplet multiplicity due to C-D coupling and will be shifted slightly upfield. This provides confirmatory evidence for the location of the deuterium labels. The chemical shifts of other carbon atoms in the molecule are expected to be largely unaffected. scienceopen.com

Table 1: Comparison of Expected NMR Data for Silodosin and this compound (in DMSO-d6)

| Technique | Silodosin (Expected Signals) | This compound (Expected Changes) | Information Gained |

|---|---|---|---|

| ¹H NMR | Signals present for the 3-hydroxypropyl group protons. blogspot.com | Absence of signals for the six protons at positions 1, 2, and 3 of the hydroxypropyl chain. lgcstandards.comalentris.org | Confirms the substitution of H with D at the specified positions. |

| ¹³C NMR | Singlet signals for carbons of the 3-hydroxypropyl group. europa.eu | Triplet signals for the deuterated carbons, with a slight upfield shift. | Confirms the location of deuterium atoms on the carbon skeleton. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

Two-dimensional (2D) NMR techniques provide further structural confirmation by showing correlations between different nuclei. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com In the COSY spectrum of this compound, the absence of cross-peaks between the protons of the hydroxypropyl group and adjacent protons would further confirm the deuteration.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons they are directly attached to (one-bond C-H correlation). youtube.comd-nb.info For this compound, the HMQC/HSQC spectrum would lack correlation signals for the six deuterated positions on the hydroxypropyl chain, providing unambiguous proof of the deuterium labeling sites. scienceopen.com

Mass Spectrometry (MS) for Molecular Weight and Isotopic Abundance Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to confirm the elemental formula of a compound. semanticscholar.org For this compound, the expected molecular formula is C₂₅H₂₆D₆F₃N₃O₄. The theoretical accurate mass for this deuterated compound is 501.272. lgcstandards.com HRMS analysis would be used to measure the experimental mass of the molecular ion. A result that matches the theoretical mass to within a few parts per million (ppm) provides strong evidence for the correct elemental composition and, consequently, the presence of the six deuterium atoms.

Table 2: Molecular Weight and Mass Data for Silodosin and this compound

| Compound | Molecular Formula | Nominal Molecular Weight (g/mol) | Accurate Mass |

|---|---|---|---|

| Silodosin | C₂₅H₃₂F₃N₃O₄ | 495.53 | 495.2349 |

| This compound | C₂₅H₂₆D₆F₃N₃O₄ | 501.57 | 501.272 lgcstandards.com |

Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nationalmaglab.org The fragmentation pattern provides structural information about the precursor ion.

When analyzing this compound by MS/MS, the mass of the precursor ion will be approximately 6 Da higher than that of unlabeled Silodosin. researchgate.net The fragmentation pattern will also be different. Fragments that retain the deuterated hydroxypropyl group will have their mass-to-charge ratio (m/z) shifted by 6 Da compared to the corresponding fragments of unlabeled Silodosin. researchgate.net For example, a common fragmentation pathway for Silodosin involves the cleavage of the side chain, with a major product ion observed at m/z 261.4. researchgate.net By analyzing the MS/MS spectrum of this compound, one can confirm that the deuterium labels are on the hydroxypropyl group if the corresponding fragments show the expected mass shift. This technique is crucial for confirming the site of deuteration and ensuring the isotopic label is stable under analytical conditions. preprints.org

Chromatographic Purity Assessment Techniques

Chromatographic techniques are essential for assessing the purity of a chemical substance, including its chemical, isomeric, and isotopic purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods for this purpose. austinpublishinggroup.com For this compound, these methods are used to separate it from any unlabeled Silodosin, as well as from other potential impurities or degradation products. mdpi.comalentris.org

A typical method would involve a reversed-phase (RP) column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). researchgate.netmdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The purity of this compound is typically determined by measuring the peak area of the main compound relative to the total area of all peaks in the chromatogram. For use as an internal standard, it is critical to ensure high isotopic purity (i.e., a very low percentage of unlabeled Silodosin). Chiral HPLC methods may also be employed to confirm the enantiomeric purity, ensuring that the desired (R)-enantiomer is present. europa.eunih.gov The validation of these chromatographic methods according to guidelines from the International Conference on Harmonization (ICH) ensures their accuracy, precision, and linearity. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, frequently utilized as an internal standard (IS) in the quantitative determination of Silodosin and its metabolites in various matrices. researchgate.netresearchgate.net The structural similarity between this compound and the parent compound, Silodosin, results in nearly identical chromatographic behavior, allowing for effective separation and quantification. The primary distinction is made by the mass spectrometer detector, which differentiates the compounds based on their mass-to-charge ratio.

Method development for Silodosin analysis, which is directly applicable to this compound, has focused on achieving high resolution, sensitivity, and specificity. researchgate.net Reversed-phase HPLC is the predominant mode of separation. researchgate.net

Several studies have detailed HPLC methods where this compound is used as an internal standard. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Silodosin and its active metabolite, Silodosin β-D-glucuronide, in human plasma uses deuterated analogs as internal standards to ensure accuracy and precision. researchgate.net In such methods, the chromatographic conditions are optimized to achieve a good peak shape and separation from potential interferences. researchgate.net

A typical HPLC system for the analysis of this compound is comprised of a pump, an autosampler, a column oven, and a detector, most commonly a tandem mass spectrometer (MS/MS). austinpublishinggroup.com The use of a C8 or C18 column is common, providing the necessary hydrophobic interactions for the retention and separation of the analyte. researchgate.net

The mobile phase composition is a critical parameter in the HPLC analysis of this compound. It typically consists of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like ammonium acetate, with the pH adjusted to optimize the ionization and retention of the compound. researchgate.netbiosynth.com

Below is a table summarizing typical HPLC conditions used for the analysis of Silodosin, which are also applicable for this compound.

| Parameter | Conditions |

| Column | ZORBAX SB-C8, 100 mm × 4.6 mm, 3.5 µm |

| Mobile Phase | Acetonitrile and 10 mM ammonium acetate (40:60, v/v), pH adjusted to 4.5 with acetic acid researchgate.net |

| Flow Rate | 0.800 mL/min |

| Detector | Tandem Mass Spectrometer (MS/MS) |

| Internal Standard | This compound researchgate.net |

The validation of these HPLC methods, as per ICH guidelines, demonstrates their linearity, precision, accuracy, and robustness for the intended analytical application. researchgate.netnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of columns with smaller particle sizes (typically sub-2 µm). austinpublishinggroup.comalentris.org This technique has been successfully applied to the analysis of Silodosin and its related substances, including this compound. alentris.orgalentris.org

The development of stability-indicating UHPLC methods is crucial for determining the purity of drug substances and identifying any degradation products. alentris.orgalentris.orgsynzeal.com These methods are designed to separate the main compound from all potential impurities and degradation products, ensuring the quality of the pharmaceutical product. alentris.org this compound, as an isotopically labeled standard, is instrumental in such studies for accurate quantification.

In a representative UHPLC-MS/MS method for investigating the in vivo metabolism of Silodosin, a BEH C18 column (2.1×100 mm, 1.7 µm) was used. researchgate.net The mobile phase consisted of a gradient of aqueous 0.1% formic acid and 5 mM methylamine (B109427) to an organic mixture, demonstrating the complexity of mobile phase optimization for achieving the desired separation. researchgate.net

The following table outlines the parameters of a validated stability-indicating UHPLC method for the determination of Silodosin and its related substances, which would be employed for the characterization of this compound.

| Parameter | Conditions |

| Column | Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm researchgate.net |

| Mobile Phase A | 0.1% Formic acid and 5 mM Methylamine in water researchgate.net |

| Mobile Phase B | 0.1% Formic acid and 5 mM Methylamine in Methanol:Acetonitrile:Water (97:1:2, v:v:v) researchgate.net |

| Flow Rate | 0.35 mL/min researchgate.net |

| Gradient | Gradient elution over 6 minutes researchgate.net |

| Detector | Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS/MS) researchgate.net |

The enhanced sensitivity and resolution of UHPLC make it particularly suitable for the analysis of complex samples and for methods requiring high throughput. austinpublishinggroup.com The use of this compound in these advanced analytical techniques underscores its importance in modern pharmaceutical analysis.

Development and Validation of Analytical Methods Utilizing Silodosin D6 As an Internal Standard

Quantitative Bioanalytical Methodologies for Silodosin (B1681671) and its Metabolites

The simultaneous determination of silodosin and its primary active metabolite, silodosin β-D-glucuronide, in human plasma is crucial for understanding its complete pharmacokinetic profile. semanticscholar.orgtandfonline.com To this end, various bioanalytical methods have been developed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prominent and powerful technique. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS has emerged as the preferred method for the analysis of silodosin and its metabolites due to its high sensitivity, specificity, and speed. researchgate.netresearchgate.net The development of a successful LC-MS/MS method involves the careful optimization of several parameters.

For the chromatographic separation, a C18 column is often employed. pnrjournal.comaustinpublishinggroup.com The mobile phase composition is critical for achieving good separation and peak shape. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like ammonium (B1175870) acetate (B1210297), with the pH adjusted to optimize ionization. researchgate.netnih.gov For instance, one method utilized a mobile phase of acetonitrile and 10 mM ammonium acetate (40:60, v/v) adjusted to pH 4.5 with acetic acid. researchgate.netnih.gov Another approach used a mobile phase of 0.01 M phosphate (B84403) buffer (pH 2.4) and acetonitrile. pnrjournal.com

Detection is typically carried out using a mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. scispace.com The technique of multiple reaction monitoring (MRM) is used for quantification, which enhances the selectivity and sensitivity of the method. researchgate.netnih.gov In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For silodosin, a common mass transition monitored is m/z 496.3 → 261.4. researchgate.netnih.gov Silodosin-d6, as the internal standard, would have a different mass transition, ensuring it does not interfere with the analyte signal. The use of a stable isotope-labeled internal standard like this compound is ideal as it has nearly identical chemical and physical properties to the analyte, leading to similar behavior during sample preparation and analysis, thus correcting for any variations. clearsynth.comclearsynth.com

Sample Preparation Techniques

The extraction of silodosin and its metabolites from complex biological matrices like plasma is a critical step to remove interfering substances and concentrate the analytes. semanticscholar.orgresearchgate.net Several techniques are employed for this purpose.

Solid Phase Extraction (SPE): This is a widely used technique for the analysis of silodosin and its glucuronide metabolite. semanticscholar.orgtandfonline.comresearchgate.net SPE offers high recovery and clean extracts. researchgate.net In some methods, the sample is directly eluted from the SPE cartridge and injected into the LC-MS/MS system, which streamlines the process and reduces analysis time. tandfonline.com

Liquid-Liquid Extraction (LLE): LLE is another common technique for sample clean-up. researchgate.netresearchgate.netresearchgate.net It involves the partitioning of the analytes from the aqueous biological matrix into an immiscible organic solvent. researchgate.net Methyl t-butyl ether has been successfully used as the extraction solvent for silodosin. researchgate.netnih.gov

Protein Precipitation (PP): This method involves the addition of a protein precipitating agent, such as an organic solvent, to the plasma sample to denature and remove proteins. researchgate.net While simpler than SPE or LLE, it may result in less clean extracts. researchgate.net

In some comprehensive metabolic investigations, a combination of these techniques, such as protein precipitation followed by liquid-liquid extraction and then solid-phase extraction, has been utilized to achieve optimal sample purity. researchgate.net

Method Validation Parameters

Once an analytical method is developed, it must be rigorously validated to ensure its reliability and suitability for its intended purpose. researchgate.net The validation process assesses several key parameters.

Specificity and Selectivity

Specificity is the ability of the method to measure the analyte of interest accurately in the presence of other components in the sample, such as metabolites, impurities, or matrix components. researchgate.net In LC-MS/MS methods, the high selectivity is achieved by monitoring specific MRM transitions for both the analyte and the internal standard, this compound. researchgate.netresearchgate.net Chromatograms of blank plasma samples are analyzed to ensure no significant interfering peaks are present at the retention times of silodosin and its internal standard. researchgate.net One study reported a specificity and selectivity with a coefficient of variation (% CV) of 5.40%.

Linearity and Calibration Curve Construction

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. researchgate.net A calibration curve is constructed by analyzing a series of standards of known concentrations. austinpublishinggroup.com For silodosin analysis, calibration curves are typically prepared in the biological matrix of interest, such as K2EDTA human plasma. researchgate.net The curve is generated by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte. researchgate.net A linear regression analysis is then applied to the data.

The linearity range for silodosin has been established in various studies. For example, one method demonstrated linearity in the concentration range of 0.502 ng/mL to 207.376 ng/mL for silodosin and 4.121 ng/mL to 302.836 ng/mL for its glucuronide metabolite. researchgate.net Another validated method showed linearity from 0.50 to 50.0 ng/mL. researchgate.netnih.gov A correlation coefficient (r²) greater than 0.99 is generally considered acceptable. researchgate.net

Table 1: Representative Linearity Data for Silodosin Analysis

| Parameter | HPLC Method | UV Method |

|---|---|---|

| Concentration Range | 5 – 30 µg/mL | 3 – 18 µg/mL |

| Regression Equation | y = 18104x + 133239 | y = 0.0357x - 0.0702 |

| Correlation Coefficient (R²) | 0.9976 | 0.9972 |

| Limit of Detection (LOD) (µg/mL) | 0.39 | 0.04 |

| Limit of Quantification (LOQ) (µg/mL) | 1.18 | 0.14 |

Data adapted from a comparative study of HPLC and UV methods for silodosin determination. austinpublishinggroup.com

Accuracy and Precision Assessment

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. researchgate.net Both are crucial for ensuring the reliability of the analytical data. They are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy). researchgate.netnih.gov

For silodosin, one study reported intra-day precision ranging from 3.2% to 7.2% and inter-day precision from 2.0% to 7.5%. researchgate.netnih.gov Another study on the simultaneous analysis of silodosin and its glucuronide metabolite showed within-batch precision for silodosin at four different QC levels to be between 0.71% and 1.96%, with accuracy ranging from 104.16% to 108.90%. semanticscholar.org For the glucuronide metabolite, the within-batch precision was between 1.03% and 3.27%, and the accuracy was between 102.58% and 107.71%. semanticscholar.org The acceptance criteria for precision are typically a %CV of ≤15% (or ≤20% at the lower limit of quantification, LLOQ), and for accuracy, the mean value should be within ±15% (or ±20% at the LLOQ) of the nominal concentration. fda.gov

Table 2: Intra-day and Inter-day Precision and Accuracy for Silodosin

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| Silodosin | 0.50 (LLOQ) | 7.2 | - | 7.5 | - |

| Low QC | 5.8 | - | 6.2 | - | |

| Medium QC | 4.5 | - | 4.8 | - | |

| High QC | 3.2 | - | 2.0 | - |

Data adapted from a validated LC-MS/MS method for silodosin in human plasma. researchgate.netnih.gov

Table 3: Within-batch Precision and Accuracy for Silodosin and its Metabolite

| Analyte | QC Level | Precision (%CV) | Accuracy (%) |

|---|---|---|---|

| Silodosin | LQC | 1.96 | 104.49 |

| MQC1 | 0.96 | 108.90 | |

| MQC2 | 0.71 | 104.16 | |

| HQC | 0.99 | 104.61 | |

| Silodosin β-D-glucuronide | LQC | 3.27 | 102.58 |

| MQC1 | 1.43 | 107.71 | |

| MQC2 | 1.18 | 104.67 | |

| HQC | 1.03 | 105.75 |

Data from a simultaneous quantification method in human plasma. semanticscholar.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. In the development of bioanalytical methods for silodosin using this compound as an internal standard (IS), establishing these limits is a critical validation parameter.

Research has demonstrated the high sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for this purpose. The LOQ is particularly crucial for pharmacokinetic studies where low concentrations of the drug may be present in biological samples. For instance, a rapid and sensitive LC-MS/MS method was developed and validated for the simultaneous quantification of silodosin and its primary metabolite, silodosin β-D-glucuronide, in human plasma using their respective deuterated stable labeled isotopes as internal standards. researchgate.net This method achieved a lower limit of quantitation (LLOQ) of 0.20 ng/mL for both analytes. researchgate.net Other validated methods have reported slightly different LLOQs, which can vary based on the specific instrumentation, sample extraction technique, and matrix used. nih.govresearchgate.net

The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N), with an S/N of 3 commonly used for LOD and an S/N of 10 for LOQ. researchgate.net The consistency and low values of the LOQ across various studies underscore the suitability of using this compound as an internal standard in high-sensitivity analytical applications.

Table 1: Reported Limits of Quantitation for Silodosin using Deuterated Internal Standards This table is interactive. You can sort the columns by clicking on the headers.

| Analyte | Internal Standard | Matrix | Method | Limit of Quantitation (LOQ/LLOQ) | Reference |

|---|---|---|---|---|---|

| Silodosin | Silodosin-d4 | Human Plasma | LC-MS/MS | 0.20 ng/mL | researchgate.net |

| Silodosin | Deuterated analog | Human Plasma | LC-MS/MS | 0.10 ng/mL | nih.govresearchgate.net |

| Silodosin | This compound | Human Plasma | LC-MS/MS | 0.502 ng/mL | researchgate.net |

Matrix Effects and Ion Suppression Evaluation

When analyzing biological samples with LC-MS/MS, co-eluting endogenous components from the matrix (e.g., plasma, urine, tissue) can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, affecting the accuracy, precision, and reproducibility of the analytical method. Therefore, the evaluation of matrix effects is a mandatory part of method validation.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to compensate for matrix effects. Since a SIL-IS is chemically identical to the analyte, it has nearly identical chromatographic retention times and ionization characteristics. Consequently, any ion suppression or enhancement experienced by the analyte will be mirrored by the internal standard. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be effectively normalized.

In a study quantifying silodosin and its metabolite in human plasma, deuterated analogs were used as internal standards. nih.gov The investigation of matrix effects showed that the internal standard-normalized matrix factors were highly consistent, with values ranging from 0.962 to 1.023 for both analytes. nih.govresearchgate.net This indicates that the use of the deuterated internal standard successfully compensated for the matrix effects, ensuring the reliability of the method. The evaluation typically involves comparing the response of an analyte in a post-extraction spiked sample from the biological matrix with the response of the analyte in a neat solution. The goal is to demonstrate that the ionization efficiency is not significantly different between the two.

Application in Complex Biological Matrices (e.g., tissue homogenates, cellular extracts)

The application of analytical methods using this compound as an internal standard extends beyond plasma to more complex biological matrices such as tissue homogenates and cellular extracts. Quantifying drug concentrations in tissues is essential for understanding drug distribution, target site engagement, and pharmacokinetic/pharmacodynamic (PK/PD) relationships. Studies on the distribution of radiolabeled silodosin in rats have shown that the drug distributes to various tissues, with the highest concentrations found in the liver and kidney. researchgate.net This necessitates validated analytical methods for accurate measurement in these tissues.

LC-MS/MS is the preferred technique for quantifying drugs in tissue samples due to its high selectivity and sensitivity. nih.gov The sample preparation for tissue homogenates is more rigorous than for plasma and typically involves:

Homogenization: The tissue sample is mechanically disrupted in a suitable buffer to create a uniform suspension.

Extraction: Techniques such as protein precipitation (PPT) or solid-phase extraction (SPE) are employed to remove proteins and other interfering macromolecules. researchgate.net

Analysis: The resulting extract is then analyzed by LC-MS/MS. This compound is added early in the sample preparation process to account for analyte loss during extraction steps and to correct for matrix effects during analysis.

Similarly, in cellular research, determining the concentration of a compound within cells is crucial. For example, studies have investigated the effects of silodosin on bladder cancer cell lines to understand its mechanisms of action. nih.gov While these studies focus on the pharmacological outcome, the underlying quantification of the drug in cellular extracts would rely on the same bioanalytical principles. The use of this compound as an internal standard would be critical for achieving accurate and precise quantification in such in vitro models, correcting for interferences from the complex cellular matrix.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Silodosin |

| This compound |

| Silodosin-d4 |

| Silodosin β-D-glucuronide |

| Cisplatin |

Applications of Silodosin D6 in Preclinical Metabolic Research

Elucidation of Metabolic Pathways of Silodosin (B1681671) Using Deuterated Analogs

Deuterated analogs are instrumental in mapping the metabolic pathways of a drug candidate. Silodosin-d6, as a stand-in for silodosin, allows for precise tracing and quantification throughout the metabolic process.

In vitro metabolism studies are fundamental to predicting a drug's behavior in humans. Subcellular fractions from the liver, such as human liver microsomes (HLM) and rat liver microsomes (RLM), contain a high concentration of drug-metabolizing enzymes and are routinely used to investigate metabolic pathways. researchgate.netnih.gov

In a typical assay, silodosin is incubated with HLM or RLM in the presence of necessary cofactors like NADPH. fda.govscielo.br Over time, samples are taken and analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to measure the disappearance of the parent drug and the appearance of metabolites. nih.gov The use of a deuterated analog like this compound as an internal standard is critical in these experiments. nih.gov Because this compound has nearly identical chemical and chromatographic properties to silodosin but a different mass, it can be added to samples to correct for variations in sample processing and instrument response, thereby ensuring highly accurate quantification. nih.govvulcanchem.com Studies have shown that silodosin is metabolized in both human and rat liver microsomes, though there are species-specific differences in the metabolites formed. fda.govresearchgate.net

A primary application of this compound is in the identification of metabolic products. When this compound is incubated in a metabolic system, the resulting metabolites retain the deuterium (B1214612) labels. This "mass tag" creates a unique isotopic pattern and a predictable mass shift from the non-deuterated metabolites, which greatly simplifies their detection and structural elucidation from a complex biological matrix.

The two major metabolites of silodosin in humans are a glucuronide conjugate (KMD-3213G) and an oxidized metabolite (KMD-3293), formed via alcohol and aldehyde dehydrogenases. researchgate.netfda.govfda.gov When this compound is metabolized, it is expected to form the corresponding deuterated versions of these metabolites. The chemical synthesis of deuterated silodosin glucuronide has been successfully reported, confirming the feasibility of producing these key reference standards for metabolic research. researchgate.net

In vitro Metabolism Studies (e.g., Human Liver Microsomes, Rat Liver Microsomes)

Investigation of Enzyme Kinetics and Isoform-Specific Contributions (e.g., UGT2B7, CYP3A4, Alcohol/Aldehyde Dehydrogenases) in vitro

Understanding which enzymes are responsible for a drug's metabolism is crucial for predicting drug-drug interactions. Silodosin undergoes extensive metabolism by several enzyme families. rwandafda.gov.rwtga.gov.au The main pathways include:

Glucuronidation: Primarily mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7) to form the major active metabolite, KMD-3213G. fda.govdrugbank.com

Oxidation: Cytochrome P450 3A4 (CYP3A4) is a key enzyme in the oxidative metabolism of silodosin. rwandafda.gov.rwtga.gov.au

Dehydrogenation: Alcohol and aldehyde dehydrogenases are involved in forming the second major metabolite, KMD-3293. researchgate.netfda.gov

To determine the contribution of each enzyme, researchers conduct in vitro studies using recombinant human enzymes or specific chemical inhibitors. For instance, incubating silodosin with human liver microsomes in the presence of ketoconazole (B1673606), a strong CYP3A4 inhibitor, has been shown to significantly reduce its metabolism, confirming the role of CYP3A4. fda.gov In all such kinetic studies, this compound serves as the ideal internal standard for LC-MS/MS analysis, enabling the precise measurement of metabolite formation rates needed to calculate key kinetic parameters like Kₘ and Vₘₐₓ.

Assessment of Metabolic Stability in Preclinical Models

Metabolic stability is a critical parameter assessed early in drug discovery, as it determines a drug's half-life and potential dosing frequency. This is typically evaluated by measuring the rate of disappearance of a compound when incubated with liver microsomes or hepatocytes. scielo.brbjournal.org The result is often expressed as the intrinsic clearance (Clᵢₙₜ) or half-life (t₁/₂). nih.govresearchgate.net

While specific stability data for this compound is not publicly available, studies on silodosin analogs in rat liver microsomes (RLM) provide relevant insights. For example, a study investigating novel arylsulfonamide derivatives of silodosin measured their metabolic stability in RLM. nih.govresearchgate.net The use of a deuterated internal standard like this compound in such an assay is standard practice to ensure the accuracy of the measured depletion rate of the test compound. A compound is often considered metabolically unstable if less than 20% remains after a 60-minute incubation with liver microsomes. bjournal.org

Table of Compounds

Applications of Silodosin D6 in Preclinical Pharmacokinetic Investigations

Role as an Internal Standard in Animal Pharmacokinetic Studies

In the quantitative analysis of drugs in biological matrices, an internal standard (IS) is essential for ensuring accuracy and precision. The IS is a compound with physicochemical properties similar to the analyte, added at a known concentration to calibration standards, quality control samples, and the study samples. Its purpose is to correct for the variability that can occur during sample preparation and analysis.

Deuterated stable isotopically labeled molecules, such as Silodosin-d6, are considered the gold standard for use as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. researchgate.net This is because they exhibit nearly identical chemical and physical characteristics to the analyte, Silodosin (B1681671). researchgate.net As a result, this compound and Silodosin behave similarly during extraction from biological fluids like plasma and have almost the same retention time during chromatographic separation. texilajournal.comchromforum.org They also experience similar ionization efficiency in the mass spectrometer's ion source. chromforum.org Any loss of analyte during sample processing or fluctuations in instrument response will affect the internal standard to a similar degree, allowing for reliable correction and accurate quantification of the parent drug. texilajournal.com

The use of this compound as an internal standard has been documented in the development and validation of LC-MS methods for the simultaneous estimation of Silodosin and its major metabolite, Silodosin β-D-glucuronide, in human plasma. researchgate.net These methods establish a linear calibration curve over a specific concentration range, with the consistent response of this compound ensuring the reliability of the measurements for the unlabeled analyte. Such validated methods are crucial for supporting bioavailability, bioequivalence, and other pharmacokinetic studies in various species.

Comparative Pharmacokinetic Profiling in Animal Models

While this compound itself is not the subject of pharmacokinetic profiling, its application as an internal standard is fundamental to determining the pharmacokinetic profile of Silodosin in animal models. The data generated in these preclinical studies, typically in species like rats and dogs, are vital for understanding the drug's behavior and for predicting its pharmacokinetics in humans.

Studies in male rats and dogs show that Silodosin is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) occurring within approximately 2 hours. researchgate.netnih.gov However, the absolute bioavailability differs significantly between species, being estimated at around 9-10% in rats and 25% in dogs. researchgate.netnih.govtga.gov.au

Once absorbed, Silodosin is widely distributed throughout the body. In rats, studies using radiolabeled ¹⁴C-silodosin showed rapid and extensive distribution to most tissues. researchgate.netresearchgate.netscispace.com The highest concentrations were observed in the liver and kidney, which are key organs for metabolism and excretion, while only low concentrations were found in brain tissues. researchgate.netnih.govresearchgate.net The apparent volume of distribution in both rats and dogs exceeded the volume of total body water, indicating significant tissue uptake. researchgate.netresearchgate.net In vitro plasma protein binding of Silodosin was found to be approximately 80% in both rats and dogs. researchgate.netnih.govresearchgate.net

Table 1: Absorption and Distribution Parameters of Silodosin in Animal Models

| Parameter | Rat | Dog |

|---|---|---|

| Tmax (oral) | ~2 hours researchgate.netnih.gov | ~2 hours researchgate.netnih.gov |

| Absolute Bioavailability | ~9-10% researchgate.netnih.govtga.gov.au | ~25% researchgate.netnih.gov |

| Plasma Protein Binding | ~80% researchgate.netnih.govresearchgate.net | ~80% researchgate.netnih.govresearchgate.net |

| Key Distribution Sites | Liver, Kidney researchgate.netnih.govresearchgate.net | N/A |

The elimination of Silodosin also shows species-specific characteristics. The elimination half-life in both rats and dogs is relatively short, at approximately 2 to 3.3 hours. researchgate.nettga.gov.autga.gov.au In these animal models, the total blood clearance of Silodosin is high, nearly equivalent to the hepatic blood flow, which points to the liver as the primary site of clearance. researchgate.netnih.govresearchgate.net This contrasts sharply with the lower hepatic clearance observed in humans, highlighting a significant species difference. researchgate.netnih.gov

Following a single oral dose of ¹⁴C-silodosin, the primary route of excretion of radioactivity in both rats and dogs is via the feces. researchgate.netresearchgate.netscispace.com Urinary excretion of total radioactivity accounts for a smaller portion, and the amount of unchanged Silodosin excreted in the urine is less than 4%, indicating extensive metabolism prior to elimination. researchgate.netnih.govresearchgate.net Notably, glucuronide conjugates of Silodosin, which are major metabolites in humans, were not detected in the plasma of rats or dogs. researchgate.netnih.govresearchgate.net

Table 2: Elimination and Clearance Parameters of Silodosin in Animal Models

| Parameter | Rat | Dog |

|---|---|---|

| Elimination Half-life | ~2-3.3 hours researchgate.nettga.gov.autga.gov.au | ~2-3.3 hours researchgate.nettga.gov.autga.gov.au |

| Total Blood Clearance | High (near hepatic blood flow) researchgate.netnih.gov | High (near hepatic blood flow) researchgate.netnih.gov |

| Primary Excretion Route | Feces researchgate.netresearchgate.net | Feces researchgate.netresearchgate.net |

| Urinary Excretion (% of unchanged drug) | <4% researchgate.netnih.gov | <4% researchgate.netnih.gov |

Absorption and Distribution Dynamics in Animal Systems

Investigation of Drug-Drug Interactions in vitro or in Animal Models

The investigation of potential drug-drug interactions (DDIs) is a critical component of preclinical drug development. Accurate analytical methods, which rely on internal standards like this compound, are essential for quantifying changes in drug concentrations during these studies.

In vitro studies using human and animal liver microsomes have been instrumental in identifying the metabolic pathways of Silodosin. fda.govfda.gov These studies have shown that Silodosin is a substrate for the cytochrome P450 enzyme CYP3A4 and the transporter protein P-glycoprotein (P-gp). researchgate.netnih.goveuropa.eu

Silodosin is also a substrate for P-gp, a transporter that influences drug absorption and distribution. tga.gov.aunih.gov Inhibition of P-gp by potent inhibitors like cyclosporine may lead to increased plasma concentrations of Silodosin. nih.govdrugbank.com The DDI study with ketoconazole (B1673606) also implicated P-gp inhibition, as ketoconazole is known to inhibit both CYP3A4 and P-gp. nih.gov Conversely, in vitro data suggest that Silodosin itself does not significantly inhibit or induce major CYP450 enzyme systems, indicating a lower potential to affect the metabolism of other drugs. tga.gov.autga.gov.au

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| Silodosin |

| This compound |

| Silodosin β-D-glucuronide |

| Ketoconazole |

| Diltiazem |

| Cyclosporine |

| Norepinephrine |

| Epinephrine |

| Prazosin |

| Tamsulosin |

| Oxybutynin |

| Tolterodine |

| Solifenacin |

| Propiverine |

| Imidafenacin |

Impurity Profiling and Degradation Product Analysis of Silodosin and Its Deuterated Analog

Identification and Characterization of Impurities in Silodosin-d6

This compound, as a labeled internal standard, is crucial for various analytical and pharmacokinetic studies. pharmaffiliates.comtheclinivex.com Its purity is paramount for accurate quantification. Impurities in this compound can originate from the manufacturing process or as byproducts of the deuteration chemistry.

Process-related impurities are substances that are formed during the synthesis of the drug substance. These can include starting materials, intermediates, and byproducts of side reactions. While specific process-related impurities for this compound are not extensively detailed in publicly available literature, information on Silodosin (B1681671) impurities provides a strong basis for understanding potential analogous impurities in its deuterated form.

Common process-related impurities identified for Silodosin include:

Silodosin Keto Impurity : Chemically identified as 1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile. synzeal.com

Silodosin Carboxylic Acid Impurity . simsonpharmauat.com

Benzyl Silodosin Impurity . simsonpharmauat.com

Silodosin Dehydro Impurity .

It is plausible that deuterated versions of these impurities could arise during the synthesis of this compound. The table below lists some known impurities of Silodosin, which could have deuterated counterparts in this compound.

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Silodosin Keto Impurity | 350797-57-8 | C22H22N2O3 | 362.42 |

| Silodosin Process Impurity 5 | 350797-55-6 | C22H24N2O5 | 396.44 |

| Silodosin Process Impurity 7 | 350797-53-4 | C21H22N2O4 | 366.41 |

| Silodosin Impurity 23 | 239463-85-5 | C26H31N3O8 | 513.54 |

The introduction of deuterium (B1214612) atoms into the Silodosin molecule is a key step in the synthesis of this compound. This process can potentially lead to the formation of unique byproducts. The specific location of the six deuterium atoms is on the 3-hydroxypropyl group. alentris.org Incomplete deuteration could result in the presence of Silodosin-d1, -d2, -d3, -d4, or -d5 as impurities. Conversely, over-deuteration or exchange reactions could lead to deuteration at unintended positions within the molecule. The exact nature and extent of these byproducts would depend on the specific deuteration method employed.

Process-Related Impurities

Forced Degradation Studies of this compound under Stress Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the drug to various stress conditions, including hydrolysis, oxidation, photolysis, and heat, as per the International Council for Harmonisation (ICH) guidelines. researchgate.net

Studies on Silodosin have shown that it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. researchgate.netnih.govnih.gov It is generally found to be more stable under neutral, photolytic, and thermal stress. researchgate.netnih.gov

A study on the simultaneous estimation of Dutasteride and Silodosin reported the following degradation percentages for Silodosin under various stress conditions :

Acidic: 5.19%

Basic: 8.21%

Oxidative: 21.80%

Thermal: 26.84%

Photolytic: 21.84%

Another study found that Silodosin showed extensive degradation under oxidative and hydrolytic (acid and base) stress conditions, while it was stable to thermal, neutral, and photolytic stress. researchgate.net It is expected that this compound would exhibit a similar degradation profile, although the deuterium substitution might slightly alter the rates of degradation due to the kinetic isotope effect.

The table below summarizes the findings from forced degradation studies on Silodosin.

| Stress Condition | Observed Degradation of Silodosin |

|---|---|

| Acidic Hydrolysis | Significant degradation observed. researchgate.netnih.govnih.gov A common degradation product (DP1) was formed. nih.gov |

| Basic Hydrolysis | Significant degradation observed. researchgate.netnih.govnih.gov A common degradation product (DP1) and two other products (DP4, DP5) were formed. nih.gov |

| Neutral Hydrolysis | Stable in some studies researchgate.net, while others report degradation. nih.gov |

| Oxidative | Significant degradation observed, with one study identifying a specific degradation product (DP3). researchgate.netnih.gov |

| Photolytic | Generally found to be stable. researchgate.netnih.gov |

| Thermal | Generally found to be stable. researchgate.netnih.gov |

Structural Elucidation of Degradation Products Utilizing Hyphenated Techniques (e.g., LC-MS/MS, LC-FTIR)

The identification and structural characterization of degradation products are critical for ensuring the safety and quality of a drug. Hyphenated analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Fourier Transform Infrared Spectroscopy (LC-FTIR), are powerful tools for this purpose.

Several studies have utilized LC-MS/MS to identify and characterize the degradation products of Silodosin. researchgate.netnih.govnih.gov In one such study, a total of five degradation products (DP1 to DP5) were identified under various stress conditions. nih.gov The structures of these products were proposed based on tandem mass spectrometry (MS/MS) experiments and high-resolution mass spectral data. nih.gov

DP1 was observed under both acidic and basic conditions. nih.gov

DP2 was formed under acidic conditions. nih.gov

DP3 was a product of oxidative degradation. nih.gov

DP4 and DP5 were observed under basic hydrolytic conditions. nih.gov

The fragmentation pathways of Silodosin and its degradation products are compared to elucidate their structures. nih.gov While these studies focus on Silodosin, the methodologies are directly applicable to the structural elucidation of degradation products of this compound. The mass shift corresponding to the six deuterium atoms would be a key marker in identifying the deuterated degradation products.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. Such a method should be able to separate the drug from its degradation products and any process-related impurities.

Several stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods have been developed and validated for the determination of Silodosin and its related substances. jchr.orgresearchgate.netd-nb.info These methods are crucial for routine quality control and stability testing.

Key features of these methods include:

Chromatographic Columns: Commonly used columns include C18 and C8 reversed-phase columns. researchgate.netjchr.orgresearchgate.net

Mobile Phase: A mixture of a buffer (e.g., ammonium (B1175870) acetate (B1210297), potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724), methanol) is typically used. researchgate.net

Detection: UV detection is commonly employed, with wavelengths around 270 nm being typical. d-nb.info

The validation of these methods is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. jchr.orgresearchgate.net For this compound, these methods would need to be adapted and validated to ensure they can effectively separate and quantify the deuterated compound and its potential impurities and degradation products.

Future Research Directions and Advanced Methodologies

Integration of Artificial Intelligence and Machine Learning in Deuterated Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research by processing vast and complex datasets with remarkable speed and accuracy. aquigenbio.com In the context of deuterated compounds, these technologies are poised to accelerate discovery and development significantly. aquigenbio.comclearsynthdiscovery.com

AI algorithms can be trained to predict the metabolic fate of deuterated drugs, identifying the most likely sites of metabolism ("soft spots") in a molecule. clearsynthdiscovery.com By analyzing extensive datasets on drug metabolism, AI can help researchers strategically place deuterium (B1214612) atoms to enhance metabolic stability. clearsynthdiscovery.comresearchgate.net This predictive power can streamline the design of deuterated analogues like Silodosin-d6, improving their pharmacokinetic profiles, such as increasing half-life and bioavailability, and potentially mitigating the toxic effects of metabolites. clearsynthdiscovery.com

Furthermore, AI and ML models are being developed to analyze the complex interplay between deuterated compounds and metabolic enzymes. jsps.go.jp These models can simulate drug interactions and predict the efficacy and potential safety issues of new deuterated candidates early in the development process. aquigenbio.com The integration of AI is expected to shorten development timelines, reduce costs, and improve decision-making in the creation of new and improved pharmaceuticals. aquigenbio.commdpi.com

Table 1: Applications of AI/ML in Deuterated Compound Research

| Application Area | Description | Potential Impact on this compound Research |

| Metabolic Stability Prediction | AI algorithms analyze molecular structures to predict sites vulnerable to metabolic breakdown. | More strategic placement of deuterium atoms to enhance the metabolic stability of Silodosin (B1681671). |

| Pharmacokinetic Modeling | ML models simulate the absorption, distribution, metabolism, and excretion (ADME) of deuterated compounds. | Improved prediction of this compound's behavior in the body, leading to optimized therapeutic profiles. |

| Toxicity Prediction | AI tools screen deuterated candidates for potential toxicities early in the research phase. | Early identification and mitigation of potential adverse effects associated with this compound or its metabolites. |

| De Novo Design | Generative AI models can design novel deuterated compounds with desired properties. | Exploration of new deuterated analogues of Silodosin with potentially superior efficacy and safety. |

Emerging Analytical Technologies for Ultra-Trace Level Detection

The accurate quantification of deuterated compounds and their metabolites at very low concentrations is crucial for pharmacokinetic and metabolic studies. Advances in analytical instrumentation are continuously pushing the boundaries of detection, enabling more sensitive and precise measurements.

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are particularly powerful. actascientific.comajpaonline.com Techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are instrumental in analyzing complex biological samples. asiapharmaceutics.inforjpn.org These methods offer high sensitivity and specificity, allowing for the reliable detection and quantification of compounds like this compound even at ultra-trace levels. actascientific.comijfmr.com

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another advanced technique that provides insights into protein conformation and dynamics. creative-proteomics.comeurekaselect.comnih.gov While primarily used for studying protein structure, the principles of isotope exchange are fundamental to understanding the behavior of deuterated molecules. The continuous improvements in mass spectrometry are expanding the feasibility of these sophisticated investigations. acs.org

Table 2: Advanced Analytical Techniques for Deuterated Compound Analysis

| Technique | Principle | Application in this compound Studies |

| LC-MS/MS | Combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. | Accurate quantification of this compound and its metabolites in biological matrices like plasma and urine. |

| GC-MS | Separates volatile compounds using gas chromatography before detection by mass spectrometry. | Analysis of volatile derivatives of this compound or its metabolites, if applicable. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification of compounds. | Unambiguous identification of this compound and its metabolic products. |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | A highly sensitive technique for elemental analysis. | While not directly used for organic molecule detection, it can be relevant in studies involving metalloenzymes in metabolism. |

Green Chemistry Approaches in Deuterated Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of deuterated compounds to create more sustainable and environmentally friendly processes. musechem.comadesisinc.com This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. numberanalytics.comroyalsocietypublishing.org

Innovations in this area include the development of novel catalytic methods and the use of alternative, greener solvents. royalsocietypublishing.org For instance, flow chemistry is emerging as a significant advancement, offering enhanced safety, scalability, and efficiency in the synthesis of isotopically labeled compounds. adesisinc.comx-chemrx.com This continuous manufacturing process can lead to higher yields and purer products compared to traditional batch synthesis. adesisinc.com

Researchers are also exploring the use of renewable resources and biocatalysis for isotopic labeling. musechem.comresearchgate.net The use of enzymes or whole organisms to perform specific chemical transformations can lead to highly selective and efficient deuteration under mild reaction conditions. amerigoscientific.comshanghaisi.com These green approaches not only reduce the environmental impact but can also make the synthesis of compounds like this compound more cost-effective. adesisinc.com

Computational Modeling for Predicting Isotopic Effects and Metabolic Fate

Computational modeling has become an indispensable tool for understanding and predicting the effects of isotopic substitution on drug metabolism. mdpi.com These in silico methods allow researchers to investigate the kinetic isotope effect (KIE) and predict how deuteration will alter the metabolic fate of a drug molecule. mdpi.comnih.gov

The KIE is a quantum mechanical phenomenon where the difference in mass between hydrogen and deuterium leads to different reaction rates. wikipedia.orgsustainability-directory.com Heavier isotopes like deuterium form stronger chemical bonds, which can slow down bond-breaking steps in metabolic reactions. wikipedia.orginformaticsjournals.co.in Computational models, including quantum mechanical calculations, can predict the magnitude of the KIE for specific metabolic pathways. jsps.go.jprsc.org

These models can help to:

Predict Sites of Metabolism: Identify the positions in a molecule that are most susceptible to enzymatic attack. nih.gov

Estimate the Impact of Deuteration: Quantify how substituting hydrogen with deuterium at specific sites will affect the rate of metabolism.

Guide Synthetic Efforts: Prioritize the synthesis of deuterated analogues that are most likely to have an improved pharmacokinetic profile.

By integrating these computational predictions with experimental data, researchers can gain a deeper understanding of the structure-activity relationships of deuterated compounds and accelerate the development of more effective and safer drugs. nih.gov

Q & A

Q. How can researchers integrate this compound data into systematic reviews or meta-analyses of α1-blocker therapies?

- Data Harmonization : Convert pharmacokinetic parameters (e.g., , AUC) to standardized units (nM·h) .

- Risk of Bias Assessment : Use tools like ROBINS-I to evaluate confounding factors in this compound studies .

- Subgroup Analysis : Stratify results by patient demographics (e.g., age, renal function) to identify heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.